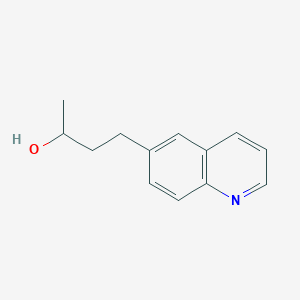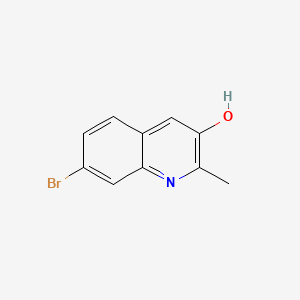![molecular formula C6H9ClF2O3S B13580164 [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13580164.png)
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers is a complex organic compound characterized by the presence of a difluoromethyl group, a hydroxycyclobutyl ring, and a methanesulfonylchloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclobutyl ring, introduction of the difluoromethyl group, and the attachment of the methanesulfonylchloride group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The difluoromethyl group can be reduced to a methyl group.
Substitution: The methanesulfonylchloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the methanesulfonylchloride group with an amine may produce a sulfonamide.
Scientific Research Applications
Chemistry
In chemistry, [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of difluoromethyl and sulfonyl groups on biological systems. It can serve as a probe to investigate enzyme interactions, protein modifications, and cellular pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its unique chemical structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility makes it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers involves its interaction with molecular targets such as enzymes, receptors, and proteins. The difluoromethyl group can enhance binding affinity, while the sulfonyl group can modulate the compound’s reactivity and stability. These interactions can lead to specific biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[3-(trifluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride: Similar structure but with a trifluoromethyl group.
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylfluoride: Similar structure but with a methanesulfonylfluoride group.
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylbromide: Similar structure but with a methanesulfonylbromide group.
Uniqueness
The uniqueness of [3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonylchloride,Mixtureofdiastereomers lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and sulfonyl groups can enhance the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C6H9ClF2O3S |
|---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
[3-(difluoromethyl)-3-hydroxycyclobutyl]methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClF2O3S/c7-13(11,12)3-4-1-6(10,2-4)5(8)9/h4-5,10H,1-3H2 |
InChI Key |
XDRBVRAMUVLUHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(C(F)F)O)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
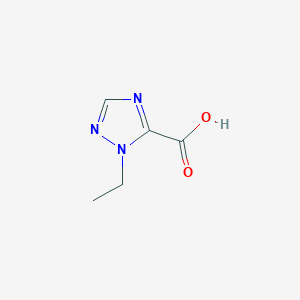
![4-{[4-(Bromomethyl)phenyl]methyl}morpholinehydrobromide](/img/structure/B13580096.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)
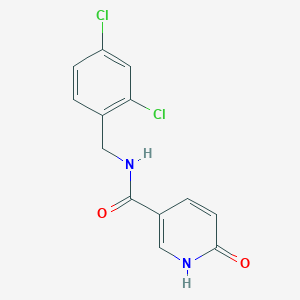

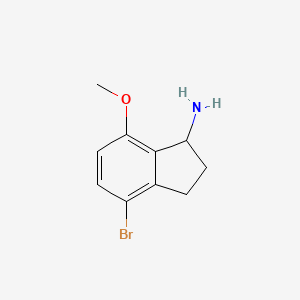
![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)


![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
